molecular formula C13H8N2O2 B15179400 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- CAS No. 148190-29-8

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)-

Cat. No.: B15179400
CAS No.: 148190-29-8
M. Wt: 224.21 g/mol
InChI Key: KRAPFBSWADJOKI-UHFFFAOYSA-N
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Description

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- is a heterocyclic compound that features a fused pyrano and pyridinone ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-pyridinecarboxaldehyde with suitable reagents can lead to the formation of the desired pyrano-pyridinone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: This compound is structurally similar but lacks the additional pyridinyl group.

    Pyrano[2,3-b]pyrans: These compounds have a similar fused ring system but differ in the specific arrangement of atoms.

Uniqueness

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and the presence of the pyridinyl group make it a versatile compound for various applications .

Properties

CAS No.

148190-29-8

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

2-pyridin-3-ylpyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C13H8N2O2/c16-10-7-12(9-3-1-5-14-8-9)17-11-4-2-6-15-13(10)11/h1-8H

InChI Key

KRAPFBSWADJOKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=O)C3=C(O2)C=CC=N3

Origin of Product

United States

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